allo-Ile-isoindoline HCl allo-Ile-isoindoline HCl allo-Ile-isoindoline HCl is an irreversible and selective dipeptidyl peptidase 8 and 9 (DPP-8/9) inhibitor.
Brand Name: Vulcanchem
CAS No.: 1883545-48-9
VCID: VC0518031
InChI: InChI=1S/C14H20N2O.ClH/c1-3-10(2)13(15)14(17)16-8-11-6-4-5-7-12(11)9-16;/h4-7,10,13H,3,8-9,15H2,1-2H3;1H/t10-,13+;/m1./s1
SMILES: CCC(C)C(C(=O)N1CC2=CC=CC=C2C1)N.Cl
Molecular Formula: C14H21ClN2O
Molecular Weight: 268.78 g/mol

allo-Ile-isoindoline HCl

CAS No.: 1883545-48-9

Cat. No.: VC0518031

Molecular Formula: C14H21ClN2O

Molecular Weight: 268.78 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

allo-Ile-isoindoline HCl - 1883545-48-9

Specification

CAS No. 1883545-48-9
Molecular Formula C14H21ClN2O
Molecular Weight 268.78 g/mol
IUPAC Name (2S,3R)-2-amino-1-(1,3-dihydroisoindol-2-yl)-3-methylpentan-1-one;hydrochloride
Standard InChI InChI=1S/C14H20N2O.ClH/c1-3-10(2)13(15)14(17)16-8-11-6-4-5-7-12(11)9-16;/h4-7,10,13H,3,8-9,15H2,1-2H3;1H/t10-,13+;/m1./s1
Standard InChI Key WKUCMHGVDQUBMQ-HTKOBJQYSA-N
Isomeric SMILES CC[C@@H](C)[C@@H](C(=O)N1CC2=CC=CC=C2C1)N.Cl
SMILES CCC(C)C(C(=O)N1CC2=CC=CC=C2C1)N.Cl
Canonical SMILES CCC(C)C(C(=O)N1CC2=CC=CC=C2C1)N.Cl
Appearance Solid powder

Introduction

Chemical Identity and Properties

allo-Ile-isoindoline HCl is identified by several alternative names in scientific literature, including TC-E 5007, TC-E-5007, TCE5007, and TCE 5007. The compound has a defined molecular structure with the chemical formula C14H21ClN2O and is registered with CAS number 1883545-48-9 . Its structure can be represented by the SMILES notation C(C@HN)(=O)N1CC=2C(C1)=CC=CC2.Cl, which indicates its stereochemical configuration .

The compound consists of an isoindoline group connected to an allo-isoleucine moiety, with the hydrochloride salt form providing stability for research applications. The "allo" prefix specifically refers to the stereochemical configuration of the isoleucine portion of the molecule, which is critical for its biological activity and selectivity.

PropertyValue
Molecular FormulaC14H21ClN2O
Molecular Weight~268.78 g/mol
CAS Number1883545-48-9
SMILES NotationC(C@HN)(=O)N1CC=2C(C1)=CC=CC2.Cl
Physical FormHydrochloride salt
Alternative NamesTC-E 5007, allo-Ile-isoindoline HCl, TC-E-5007, TCE5007, TCE 5007

Pharmacological Activity and Mechanism

Target Specificity

allo-Ile-isoindoline HCl is characterized as an irreversible and selective inhibitor of dipeptidyl peptidases 8 and 9 (DPP8/9) . These enzymes belong to the serine protease family and are involved in various physiological processes, including immune regulation and cell survival pathways. The compound's selective inhibitory action makes it valuable for distinguishing the biological roles of DPP8/9 from other related enzymes like DPP4.

Inhibitory Profile

Research has established allo-Ile-isoindoline HCl as a reference inhibitor for DPP8/9 enzymes. In experimental settings, the compound has been utilized at concentrations ranging from 5 to 5000 nM to determine the specific contributions of DPP8 and DPP9 enzymes to total dipeptidyl peptidase activity in biological samples . This wide concentration range reflects its potency and applicability in various research contexts.

The compound appears to interact with the catalytic site of these enzymes, forming irreversible covalent bonds that permanently disable their enzymatic function. This irreversible inhibition mechanism distinguishes it from many other enzyme inhibitors and contributes to its utility as a research tool.

Research Applications

Enzyme Activity Studies

allo-Ile-isoindoline HCl has been utilized extensively in research to determine the contribution of DPP8 and DPP9 enzymes to total dipeptidyl peptidase activity in various tissues and biological systems . In one reported protocol, tissue sections were incubated with 5 μM of the compound in phosphate buffer to selectively inhibit DPP8/9 activity while assessing the activity of other dipeptidyl peptidases .

Immunohistochemical Applications

The compound has been employed in immunohistochemical techniques to localize and characterize dipeptidyl peptidase activity in tissue samples. In one documented procedure, tissue sections were pretreated with allo-Ile-isoindoline HCl before incubation with specific substrates and visualization reagents such as nitro blue tetrazolium (NBT) . This application allows researchers to distinguish between the activities of different dipeptidyl peptidase enzymes in complex biological samples.

Template for Development of New Inhibitors

Structure-Activity Relationships

Development work based on the allo-Ile-isoindoline structure has revealed important insights into the structure-activity relationships that govern DPP8/9 inhibition. Researchers have examined how modifications to the basic structure affect selectivity and potency.

One study reported that within a series of substituted isoindolines designed as analogs of allo-Ile-isoindoline, a compound identified as 8j demonstrated potent and selective inhibition of DPP8/9 while showing low activity toward the related enzyme DPP II . This finding highlights the potential for developing increasingly selective inhibitors based on the allo-Ile-isoindoline scaffold.

The stereochemistry of the isoleucine portion (specifically the "allo" configuration) appears critical for the compound's inhibitory profile, suggesting that the three-dimensional arrangement of atoms plays a key role in how the molecule interacts with its target enzymes.

Comparative Analysis with Related Compounds

The dipeptidyl peptidase family includes several enzymes (DPP4, DPP8, DPP9, DPP II) that share similar catalytic mechanisms but have distinct biological functions. Unlike some other DPP inhibitors that display broader inhibitory profiles, allo-Ile-isoindoline HCl demonstrates remarkable selectivity for DPP8 and DPP9.

It is important to note that the compound differs from "Ile-isoindoline hydrochloride salt" (CAS: 1056413-18-3), which has a similar structure but likely different stereochemistry at the isoleucine portion . This distinction highlights the importance of stereochemical configuration in determining the biological activity of these compounds.

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